2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol
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Overview
Description
2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is an organic compound with a complex structure that includes a cyano group, an ethoxycarbonyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds for pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol involves its interaction with specific molecular targets and pathways. The cyano group, ethoxycarbonyl group, and fluorophenyl group each contribute to the compound’s reactivity and interactions with other molecules. These interactions can affect various biological pathways, potentially leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenol derivatives with cyano, ethoxycarbonyl, and fluorophenyl groups. Examples include:
- 2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol
- 2-Cyano-5-[4-(methoxycarbonyl)-3-fluorophenyl]phenol
Uniqueness
2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(4-cyano-3-hydroxyphenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c1-2-21-16(20)13-6-5-10(7-14(13)17)11-3-4-12(9-18)15(19)8-11/h3-8,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHUFETXUPTQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684977 |
Source
|
Record name | Ethyl 4'-cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-53-3 |
Source
|
Record name | Ethyl 4'-cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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